Calmidazolium

Descripción general

Descripción

Calmidazolium es un potente antagonista de molécula pequeña de la calmodulina, una proteína multifuncional que juega un papel crucial en la señalización del calcio dentro de las células eucariotas . La calmodulina regula varios procesos fisiológicos, incluida la proliferación celular, la apoptosis, la memoria y las respuestas inmunitarias . This compound se usa ampliamente en biología celular para inhibir la actividad de la calmodulina, aunque también afecta a otros objetivos celulares .

Métodos De Preparación

Análisis De Reacciones Químicas

Calmidazolium experimenta varias reacciones químicas, que incluyen:

Sustitución: This compound puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación, agentes reductores para la reducción y nucleófilos para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cancer Research

Calmidazolium has shown potential in cancer therapy, particularly in targeting cancer stem cells and inhibiting tumor growth.

Case Study: Inhibition of Embryonal Carcinoma Cells

- Study Focus : The effects of this compound chloride on murine embryonal carcinoma cells (ECCs).

- Findings : this compound significantly inhibited the growth of ECCs by inducing apoptosis and downregulating stemness-related genes such as c-Myc. Importantly, it did not adversely affect normal embryonic stem cells, suggesting a selective action against cancer stem-like cells .

- Implications : These results indicate that this compound could be developed as a therapeutic agent targeting cancer stem cells.

Case Study: Tumor Growth Inhibition

- Research : A study demonstrated that calmodulin inhibitors, including this compound, blocked tumor growth in multiple myeloma cell line xenografts.

- Mechanism : The inhibition was linked to the disruption of calcium signaling pathways essential for tumor cell proliferation .

Cellular Signaling and Protein Dynamics

This compound's ability to modify protein dynamics has made it a valuable tool in studying cellular signaling mechanisms.

Study on Calmodulin Dynamics

- Research Findings : this compound binding induces conformational changes in calmodulin, transitioning it from an extended to a compact form. This change effectively "freezes" calmodulin in a state that prevents it from interacting with other proteins .

- Experimental Techniques : The study utilized synchrotron radiation circular dichroism (SRCD) and isothermal titration calorimetry (ITC) to analyze the binding interactions and conformational changes .

Reproductive Biology

This compound has been investigated for its effects on male fertility through its action on sperm function.

Impact on Sperm Motility and Gene Expression

- Study Overview : Research assessed the effects of this compound on sperm motility and the expression of Catsper genes involved in sperm function.

- Results : Treatment with this compound resulted in altered sperm motility patterns and affected the expression of Catsper1, which is critical for sperm function during fertilization .

- : These findings suggest that this compound may influence male fertility by modulating calcium signaling pathways essential for sperm motility.

Summary Table of Applications

Mecanismo De Acción

Calmidazolium ejerce sus efectos al unirse a la calmodulina, induciendo un cambio conformacional de abierto a cerrado que estabiliza la estructura de la proteína y reduce su dinámica . Esta unión inhibe la capacidad de la calmodulina para interactuar con sus proteínas diana, interrumpiendo así las vías de señalización del calcio . This compound también afecta a otros objetivos celulares, incluidos los canales iónicos y las enzimas, contribuyendo a sus efectos farmacológicos generales .

Comparación Con Compuestos Similares

Calmidazolium pertenece a una familia de compuestos de imidazol sustituidos, que incluyen econazol y miconazol . Estos compuestos comparten una estructura similar y también pueden inhibir la calmodulina, aunque se utilizan más comúnmente como inhibidores de las monooxigenasas del citocromo P450 . En comparación con estos compuestos, this compound es más potente y se utiliza ampliamente en la investigación de biología celular .

Referencias

Actividad Biológica

Calmidazolium (CDZ) is a well-known calmodulin antagonist that plays a significant role in various biological processes by inhibiting calmodulin (CaM), a calcium-binding messenger protein. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Calmodulin and this compound

Calmodulin is a highly conserved protein that mediates calcium signaling in eukaryotic cells, regulating numerous physiological functions ranging from muscle contraction to neurotransmitter release. This compound acts as a potent inhibitor of CaM, altering its conformation and inhibiting its interaction with target proteins, thereby affecting calcium-dependent signaling pathways.

This compound binds to calmodulin and induces conformational changes that prevent it from interacting with its physiological targets. This binding stabilizes calmodulin in a closed conformation, effectively blocking its function as a calcium sensor. Recent studies have elucidated the structural dynamics involved in this interaction, revealing that CDZ can cause significant changes in the protein's structure, which are critical for its inhibitory action .

Calcium Signaling Modulation

This compound has been shown to modulate intracellular calcium levels. For instance, in HeLa cells, CDZ triggered a rapid increase in cytosolic Ca²⁺ concentration, which mimicked responses typically induced by Ins(1,4,5)P₃-generating agonists. The average peak response observed was approximately 462 nM when CDZ was applied at concentrations greater than 2 μM .

Table 1: Calcium Response Induced by this compound in HeLa Cells

| Concentration (μM) | Average Peak Response (nM) | Notes |

|---|---|---|

| 0.5 | N/A | No global response |

| 2 | 462 ± 44 | Initial transient increase |

| 10 | 935 ± 71 | Robust calcium entry |

The effects of CDZ are reversible; repeated application can elicit oscillatory calcium responses similar to those observed during hormonal stimulation .

Effects on Cellular Structures

In vivo studies have demonstrated that prolonged exposure to this compound can lead to significant alterations in cellular structures. For example, treatment with CDZ resulted in vacuolation and calcification within testicular tubules and caused detachment of germ cells from the basal lamina .

Table 2: Effects of this compound on Testicular Structures

| Treatment Duration (Weeks) | Observed Effects |

|---|---|

| 1 | Mild vacuolation |

| 4 | Thickening of interstitial cells; germ cell detachment |

| 5 | Fibrosis; necrosis of interstitial cells |

Therapeutic Applications and Case Studies

This compound has been utilized in various research settings to explore its potential therapeutic applications. It has been studied for its effects on exocytotic glutamate release in neuronal models and has shown promise in modulating neurotransmitter release through P2X7 receptor activation .

Additionally, CDZ's ability to inhibit calmodulin-dependent phosphodiesterase and Ca²⁺-transporting ATPase highlights its potential as a therapeutic agent in conditions where calcium signaling is dysregulated .

Propiedades

Número CAS |

95013-41-5 |

|---|---|

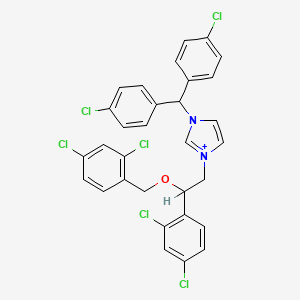

Fórmula molecular |

C31H23Cl6N2O+ |

Peso molecular |

652.2 g/mol |

Nombre IUPAC |

1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium |

InChI |

InChI=1S/C31H23Cl6N2O/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36/h1-16,19,30-31H,17-18H2/q+1 |

Clave InChI |

CTKNMSVWMRRCPW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl |

SMILES canónico |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl |

Sinónimos |

1-(bis(chlorophenyl)methyl)-3-(2,4-dichloro-beta-(2,4-dichlorobenzyloxy)phenethyl)imidazolinium chloride calmidazolium calmidazolium chloride calmidazolium ion R 24571 R-24571 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.